molecular formula C8H6BrN3O2S B13173270 7-Bromo-1,5-naphthyridine-4-sulfonamide

7-Bromo-1,5-naphthyridine-4-sulfonamide

Katalognummer: B13173270
Molekulargewicht: 288.12 g/mol
InChI-Schlüssel: IWZRLFBMOSIFPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1,5-naphthyridine-4-sulfonamide is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a sulfonamide group at the 4th position of the 1,5-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 7-Bromo-1,5-naphthyridine-4-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-aminopyridine and diethyl methylenemalonate.

    Cyclization: A thermal cyclization reaction is carried out to form the 1,5-naphthyridine core.

    Sulfonamidation: The sulfonamide group is introduced at the 4th position through a reaction with sulfonyl chloride derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

7-Bromo-1,5-naphthyridine-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at the bromine position.

Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Bromo-1,5-naphthyridine-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 7-Bromo-1,5-naphthyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Bromo-1,5-naphthyridine-4-sulfonamide include other naphthyridine derivatives such as:

    1,6-Naphthyridine Derivatives: Known for their anticancer and anti-HIV activities.

    1,8-Naphthyridine Derivatives: Studied for their antimicrobial properties.

    Fused Naphthyridines: Compounds with additional fused rings, which exhibit unique biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Eigenschaften

Molekularformel

C8H6BrN3O2S

Molekulargewicht

288.12 g/mol

IUPAC-Name

7-bromo-1,5-naphthyridine-4-sulfonamide

InChI

InChI=1S/C8H6BrN3O2S/c9-5-3-6-8(12-4-5)7(1-2-11-6)15(10,13)14/h1-4H,(H2,10,13,14)

InChI-Schlüssel

IWZRLFBMOSIFPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C=C(C=NC2=C1S(=O)(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.